molecular formula C7H5BrClNS B13530682 3-Bromo-4-chlorobenzene-1-carbothioamide

3-Bromo-4-chlorobenzene-1-carbothioamide

Katalognummer: B13530682
Molekulargewicht: 250.54 g/mol
InChI-Schlüssel: ZLWGGCALTAFXHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-chlorobenzene-1-carbothioamide is a fascinating chemical compound utilized in diverse scientific research. Its unique properties make it an ideal candidate for exploring new avenues in materials science, drug discovery, and organic synthesis. The molecular formula of this compound is C7H5BrClNS, and it has a molecular weight of 250.54 g/mol .

Vorbereitungsmethoden

The synthesis of 3-Bromo-4-chlorobenzene-1-carbothioamide can be achieved through various routes. One common method involves the reaction of 3-bromo-4-chlorobenzene with thiourea under specific conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.

Industrial production methods for this compound may involve more advanced techniques and optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

3-Bromo-4-chlorobenzene-1-carbothioamide undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-chlorobenzene-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a lead compound for drug discovery, aiming to develop new therapeutic agents.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chlorobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-chlorobenzene-1-carbothioamide can be compared with other similar compounds, such as:

    1-Bromo-2-chlorobenzene: This compound has a similar structure but differs in the position of the chlorine atom.

    1-Bromo-3-chlorobenzene: Another isomer with the chlorine atom in a different position, leading to variations in its chemical behavior and applications.

    1-Bromo-4-chlorobenzene: This compound is closely related and shares many properties with this compound but lacks the carbothioamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H5BrClNS

Molekulargewicht

250.54 g/mol

IUPAC-Name

3-bromo-4-chlorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrClNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)

InChI-Schlüssel

ZLWGGCALTAFXHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=S)N)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.